molecular formula C28H30N2 B14226740 1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-72-5

1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-

Cat. No.: B14226740
CAS No.: 827015-72-5
M. Wt: 394.5 g/mol
InChI Key: NKXCZAXAOVOFMT-UHFFFAOYSA-N
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Description

1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is notable for its intricate structure, which includes an indole core substituted with a piperidinyl group and a phenyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- involves multiple steps. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, leading to the formation of the indole core . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the indole ring typically results in the formation of nitroindoles.

Scientific Research Applications

1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some indole derivatives are known to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- lies in its complex structure, which includes both a piperidinyl group and a phenyl group, making it a versatile compound for various applications.

Properties

CAS No.

827015-72-5

Molecular Formula

C28H30N2

Molecular Weight

394.5 g/mol

IUPAC Name

3-[[4-(2,5-dimethylphenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole

InChI

InChI=1S/C28H30N2/c1-20-12-13-21(2)25(18-20)22-14-16-30(17-15-22)19-26-24-10-6-7-11-27(24)29-28(26)23-8-4-3-5-9-23/h3-13,18,22,29H,14-17,19H2,1-2H3

InChI Key

NKXCZAXAOVOFMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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